molecular formula C11H13ClN4 B1427029 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1070165-92-2

2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1427029
M. Wt: 236.7 g/mol
InChI Key: WTEVJXHVPLGUTA-UHFFFAOYSA-N
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Description

“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C11H12ClN3S . It is a pyrimidine derivative, which is a class of compounds that have been found to have significant biological importance . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” consists of a pyrimidine ring substituted with a chlorine atom and a piperidine ring . The exact mass of the molecule is 253.0440463 g/mol .


Physical And Chemical Properties Analysis

“2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” has a molecular weight of 253.75 g/mol . It has a topological polar surface area of 57.3 Ų and a complexity of 247 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Piperidine Derivatives

  • Scientific Field : Pharmaceutical Industry
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
  • Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
  • Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Piperidine Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of them also act as therapeutic agents, antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
  • Methods of Application : The synthesis of these derivatives involves various intra- and intermolecular reactions .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
  • Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
  • Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Piperidine Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Some of them also act as therapeutic agents, antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
  • Methods of Application : The synthesis of these derivatives involves various intra- and intermolecular reactions .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
  • Methods of Application : The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
  • Results or Outcomes : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

properties

IUPAC Name

2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVJXHVPLGUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.531 mmol), piperidine (0.060 mL, 0.607 mmol) and triethylamine (0.200 mL, 1.43 mmol) in dioxane (4 mL) was stirred at 70° C. for 20 h. Water and EtOAc were added. The organic phase was separated, dried over Na2SO4, concentrated in vacuo to give 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (123 mg). MS 237.3 and 239.3 (M+H, Cl pattern)
Quantity
100 mg
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reactant
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0.06 mL
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0.2 mL
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4 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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